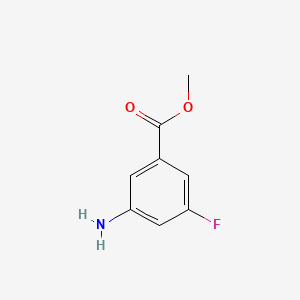

3-氨基-5-氟苯甲酸甲酯

概述

描述

Methyl 3-amino-5-fluorobenzoate is a chemical compound that has been the subject of various research studies due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The compound is characterized by the presence of an amino group and a fluorine atom on a benzene ring which is also esterified with a methoxy group. This structure is a key feature in its reactivity and its biological properties.

Synthesis Analysis

The synthesis of Methyl 3-amino-5-fluorobenzoate involves a series of reactions starting from 3-fluorobenzoic acid. An optimal synthesis route has been identified, which includes nitrification, esterification, and hydronation steps. The yield of this process was reported to be 81%, and the purity of the product was confirmed by various analytical methods including melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) .

Molecular Structure Analysis

The molecular structure of Methyl 3-amino-5-fluorobenzoate and related compounds has been extensively studied. X-ray diffraction techniques, along with theoretical calculations such as density functional theory (DFT), have been employed to understand the geometrical parameters and the electronic properties of these molecules. These studies provide insights into the molecular conformations and the intermolecular interactions that can influence the compound's reactivity and biological activity .

Chemical Reactions Analysis

Methyl 3-amino-5-fluorobenzoate can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the amino group can participate in the formation of amides or other nitrogen-containing heterocycles. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity in substitution reactions. The ester group also offers a site for hydrolysis or transesterification reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-amino-5-fluorobenzoate are crucial for its handling and application in different chemical processes. The melting point, solubility, and stability are important parameters that have been characterized. The compound's reactivity is also influenced by its electronic structure, as indicated by the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are essential for predicting the behavior of the compound under various conditions and for designing new compounds with desired properties .

科学研究应用

合成方法和应用

3-氨基-5-氟苯甲酸甲酯在各种合成路线中作为关键中间体。例如,它的衍生物已经通过涉及硝化、酯化和氢化的优化方法合成,展示了高产率和纯度,表明其在有机化学和材料科学中的关键作用 尹建中,2010。

荧光传感器和生物成像

该化合物的衍生物已被用于创建对金属离子(例如 Al3+)高度灵敏和选择性的荧光传感器,在环境监测和生物成像应用中展示了巨大的潜力。该应用延伸到活细胞成像,为实时研究细胞过程提供了工具 叶兴沛等,2014。

抗肿瘤特性

对 3-氨基-5-氟苯甲酸甲酯衍生物的研究揭示了有效的抗肿瘤特性,尤其是在人类免疫缺陷病毒 (HIV) 整合酶抑制剂和新型抗肿瘤 2-(4-氨基-3-甲基苯基)苯并噻唑的背景下。这些研究阐明了作用机制,包括 DNA 损伤、细胞周期停滞,以及芳烃受体在这些化合物细胞毒性中的作用 T. 布拉德肖等,2002;V. 特拉帕尼等,2003。

药物代谢和处置

对相关氟化化合物的代谢和处置的研究为药物开发提供了见解,突出了代谢途径在潜在治疗剂的药理活性和毒性中的重要性。这项研究有助于开发更安全、更有效的药物 E. 蒙特阿古多等,2007。

除草剂活性

进一步的应用包括合成具有除草剂活性的氟苯甲酰硫脲衍生物。这为开发新的农用化学品开辟了道路,旨在增强作物保护策略 刘长春,2006。

安全和危害

Methyl 3-amino-5-fluorobenzoate is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Store in a well-ventilated place and keep the container tightly closed .

属性

IUPAC Name |

methyl 3-amino-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJVXMOMKWEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396712 | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-fluorobenzoate | |

CAS RN |

884497-46-5 | |

| Record name | Benzoic acid, 3-amino-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-amino-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

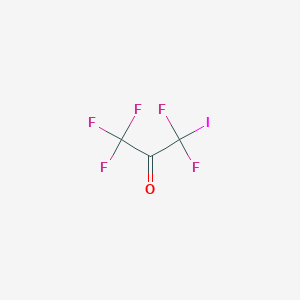

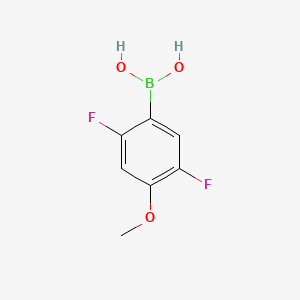

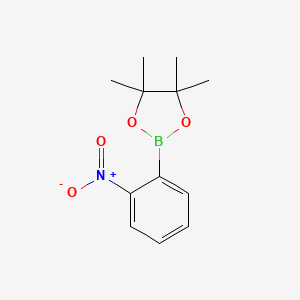

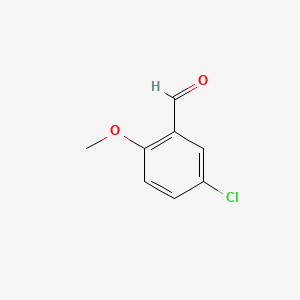

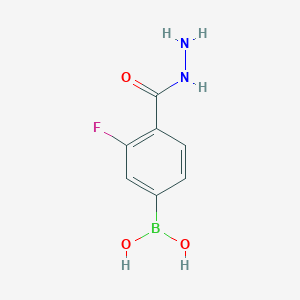

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

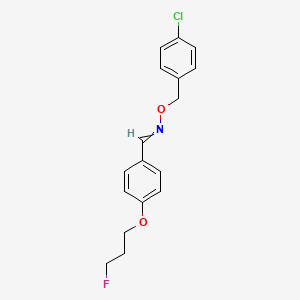

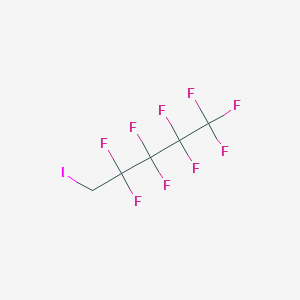

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)

![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)